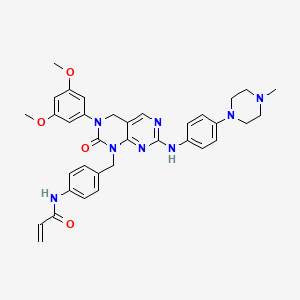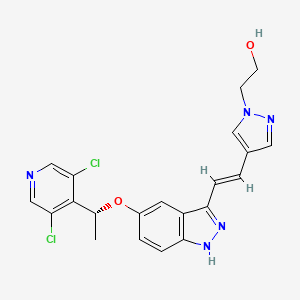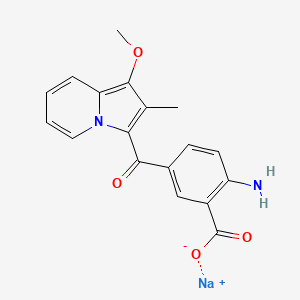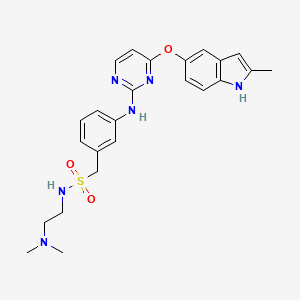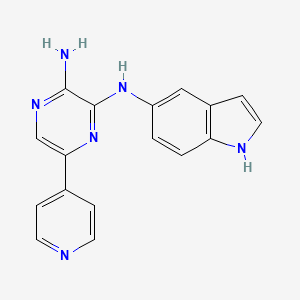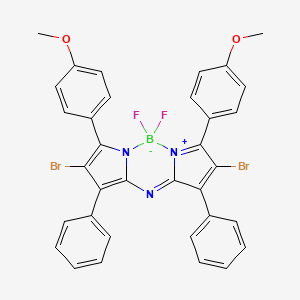
ADPM06
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADPM06 is a novel nonporphyrin photodynamic therapeutic agent. It is primarily used in photodynamic therapy (PDT), a treatment modality for cancer. This compound is known for its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) when activated by light of a specific wavelength .
Preparation Methods
ADPM06 is synthesized through a series of chemical reactions involving boron dipyrromethene (BODIPY) derivatives. The synthetic route typically involves the chelation of boron with tetraaryl-azadipyrromethenes. The reaction conditions often include the use of tin (IV) chloride as a catalyst at room temperature, with the process taking approximately 10 minutes . Industrial production methods for this compound involve automated synthesis using isotopic exchange techniques to ensure high purity and yield .
Chemical Reactions Analysis
ADPM06 undergoes various chemical reactions, including oxidation and reduction. The compound is particularly known for its photochemical reactions when exposed to light. Common reagents used in these reactions include tin (IV) chloride and other Lewis acids. The major products formed from these reactions are typically reactive oxygen species, which play a crucial role in inducing apoptosis in cancer cells .
Scientific Research Applications
ADPM06 has a wide range of scientific research applications. In chemistry, it is used as a photosensitizer in photodynamic therapy. In biology and medicine, this compound is employed for its ability to induce apoptosis in cancer cells, making it a valuable tool in cancer treatment. The compound has also shown potential in treating other localized diseases, such as age-related macular degeneration and actinic keratosis . Additionally, this compound is used in molecular imaging to monitor its biodistribution and efficacy in vivo .
Mechanism of Action
The mechanism of action of ADPM06 involves the generation of reactive oxygen species (ROS) upon activation by light. These ROS cause extensive cellular damage, leading to apoptosis. The compound primarily targets the endoplasmic reticulum and mitochondria within cells. The activation of inositol-requiring enzyme 1 (IRE1) and the subsequent splicing of X-box binding protein 1 (XBP1) mRNA are key molecular pathways involved in the compound’s mechanism of action .
Comparison with Similar Compounds
ADPM06 belongs to the class of BF2-chelated tetraaryl-azadipyrromethenes, which are known for their excellent photochemical and photophysical properties. Similar compounds in this class include other BODIPY-based photosensitizers. this compound stands out due to its high efficacy in inducing apoptosis even under hypoxic conditions, where other compounds may lose their activity . This unique property makes this compound a promising candidate for further translational development in photodynamic therapy.
Properties
CAS No. |
490035-90-0 |
|---|---|
Molecular Formula |
C34H24BBr2F2N3O2 |
Molecular Weight |
715.19 |
IUPAC Name |
5,11-dibromo-2,2-difluoro-4,12-bis(4-methoxyphenyl)-6,10-diphenyl-3,8-diaza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C34H24BBr2F2N3O2/c1-43-25-17-13-23(14-18-25)31-29(36)27(21-9-5-3-6-10-21)33-40-34-28(22-11-7-4-8-12-22)30(37)32(42(34)35(38,39)41(31)33)24-15-19-26(44-2)20-16-24/h3-20H,1-2H3 |
InChI Key |
YVKIKMDAXWFEJI-UHFFFAOYSA-N |
SMILES |
[B-]1(N2C(=C(C(=C2N=C3[N+]1=C(C(=C3C4=CC=CC=C4)Br)C5=CC=C(C=C5)OC)C6=CC=CC=C6)Br)C7=CC=C(C=C7)OC)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Azadipyrromethane ADPM06; ADPM 06; ADPM-06. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


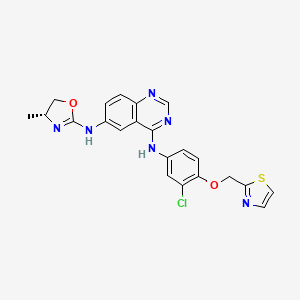
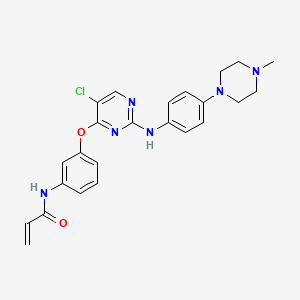
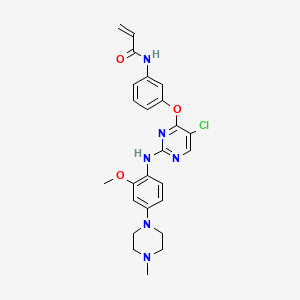
![2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide](/img/structure/B612000.png)
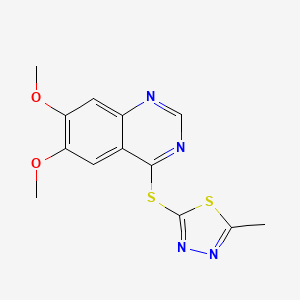
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B612004.png)
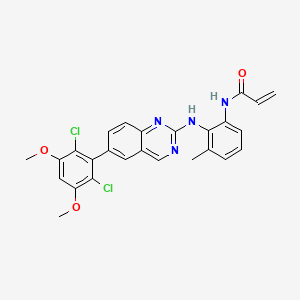
![N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide](/img/structure/B612008.png)
